Technical Monograph: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Technical Monograph: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
The following technical guide details the chemical identity, synthesis, and application of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , a critical fluorinated building block in medicinal chemistry.
Executive Summary
Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (also known as 1-Cbz-3-fluoro-4-hydroxypiperidine ) is a high-value chiral intermediate used in the synthesis of pharmaceutical candidates. The introduction of a fluorine atom at the C3 position of the piperidine ring serves two primary functions in drug design: it modulates the pKa of the adjacent amine (in derivatives) via the inductive electron-withdrawing effect, and it blocks metabolic oxidation at the susceptible C3 site. This guide focuses on the cis-diastereomer (CAS 913574-95-5), which is the most common synthetic target due to the stereoelectronic outcomes of standard reduction protocols.
Chemical Identity & Properties
| Parameter | Detail |
| Chemical Name | Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
| Common Synonyms | 1-Cbz-3-fluoro-4-hydroxypiperidine; N-Cbz-3-fluoro-4-piperidinol |
| CAS Number (cis) | 913574-95-5 |
| CAS Number (mix) | 1228631-27-3 (Cis/Trans mixture) |
| Molecular Formula | C₁₃H₁₆FNO₃ |
| Molecular Weight | 253.27 g/mol |
| Stereochemistry | Contains two chiral centers (C3, C4).[1][2][3][4] The cis form is a racemate of (3R,4S) and (3S,4R). |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate |
Synthesis & Manufacturing Protocols
The synthesis of this compound presents a classic challenge in stereoselective functionalization. The most robust industrial route involves the electrophilic fluorination of the protected ketone followed by diastereoselective reduction.
Synthetic Pathway Overview
The workflow proceeds in three distinct stages:
-
N-Protection: Stabilization of the piperidine nitrogen.
-
Alpha-Fluorination: Introduction of fluorine using an electrophilic source.
-
Stereoselective Reduction: Conversion of the ketone to the alcohol.
Figure 1: Step-wise synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine.
Detailed Experimental Protocols
Step 1: Protection (Synthesis of 1-Cbz-4-piperidone)
-
Reagents: 4-Piperidone monohydrate hydrochloride, Benzyl chloroformate (Cbz-Cl), Potassium Carbonate (
).[5] -
Protocol: Dissolve 4-piperidone HCl in a biphasic mixture of THF/Water. Add
(2.5 eq) to basify. Cool to 0°C and add Cbz-Cl (1.1 eq) dropwise. Stir at room temperature for 4 hours. Extract with Ethyl Acetate.[6] -
Criticality: Maintaining pH > 8 is crucial to ensure the amine is nucleophilic and to neutralize the HCl byproduct.
Step 2: Electrophilic Fluorination
-
Reagents: 1-Cbz-4-piperidone, Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Solvent: Methanol or Acetonitrile.
-
Protocol: Dissolve the ketone in Methanol. Add Selectfluor (1.1 eq) and reflux for 4–6 hours. The reaction proceeds via the enol tautomer of the ketone reacting with the electrophilic fluorine source.
-
Purification: The product is often an oil.[6] Flash chromatography (Hexane/EtOAc) is required to remove unreacted starting material and difluorinated byproducts.
Step 3: Diastereoselective Reduction
-
Reagents: Sodium Borohydride (
).[7] -
Protocol: Dissolve the 3-fluoro-ketone in Methanol at 0°C. Add
(0.5 eq) portion-wise. Stir for 1 hour. -
Stereochemical Outcome: Hydride attack occurs preferentially from the less hindered face (axial attack), or is directed by the stereoelectronic effect of the adjacent fluorine (Felkin-Anh model), typically favoring the cis-isomer (fluorine and hydroxyl on the same side of the ring in a pseudo-equatorial/axial relationship).
-
Ratio: Typical cis:trans ratios range from 3:1 to 9:1 depending on the solvent and temperature.
Applications in Drug Discovery[2][6][8]
Metabolic Stability (Metabolic Blocking)
The C3 position of piperidine is a "hotspot" for cytochrome P450-mediated oxidation. Replacing a C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs ~99 kcal/mol) significantly retards metabolic clearance, extending the half-life of the drug candidate.
pKa Modulation
In piperidine-based drugs, the basicity of the nitrogen is often too high (pKa ~10-11), leading to poor membrane permeability or hERG channel toxicity. The inductive effect (
Analytical Characterization
To validate the identity of the compound, researchers must look for specific NMR signatures arising from Heteronuclear Spin-Spin Coupling (
| Technique | Expected Signal / Feature |
| ¹H NMR | The proton at C3 (geminal to Fluorine) will appear as a doublet of multiplets around 4.5–4.8 ppm with a large coupling constant ( |
| ¹⁹F NMR | A distinct signal around -180 to -200 ppm (relative to |
| Mass Spec | [M+H]⁺ = 254.12. [M+Na]⁺ = 276.10. |
| HPLC | C18 Column, Water/Acetonitrile gradient. The cis and trans isomers are separable; cis typically elutes later due to intramolecular H-bonding capability. |
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).[3]
-
Handling: Use standard PPE (gloves, goggles). The fluorination step using Selectfluor generates reactive intermediates; perform in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the carbamate.
References
-
Sigma-Aldrich. cis-1-Cbz-3-fluoro-4-hydroxypiperidine Product Sheet. Accessed 2026.[8] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6932653 (Benzyl 3-hydroxypiperidine-1-carboxylate parent structure). Link[8]
- Vanier, G. S. "Hydrogenation of Cbz-protected amines." Synlett, 2007, 131-135. (Reference for Cbz stability and deprotection).
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses the stereoselective reduction logic for 3-fluoro-4-substituted piperidines). Link
-
ChemicalBook. 1-Cbz-4-Piperidone Synthesis Protocols. (Base protocol for Step 1). Link
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]
